Manganese(III) acetylacetonate CAS number and molecular formula.
Manganese(III) acetylacetonate CAS number and molecular formula.
For Researchers, Scientists, and Drug Development Professionals
Abstract
Manganese(III) acetylacetonate (B107027), a coordination complex with the CAS number 14284-89-0, is a versatile and widely utilized compound in both academic research and industrial applications. This technical guide provides an in-depth overview of its fundamental properties, synthesis protocols, and key applications, with a particular focus on its relevance to chemical synthesis and materials science. Detailed experimental procedures and quantitative data are presented to facilitate its practical use in a laboratory setting.
Core Properties
Manganese(III) acetylacetonate, systematically named tris(2,4-pentanedionato-O,O')manganese, is a dark brown, crystalline solid. Its key identifiers and physicochemical properties are summarized in the tables below.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 14284-89-0[1] |
| Molecular Formula | C₁₅H₂₁MnO₆[2] |
| Linear Formula | Mn(C₅H₇O₂)₃[1] |
| Molecular Weight | 352.26 g/mol [1] |
| InChI Key | HYZQBNDRDQEWAN-LNTINUHCSA-K[1] |
| EC Number | 238-188-3[1] |
| PubChem CID | 12567224[2] |
Table 2: Physicochemical Properties
| Property | Value |
| Appearance | Dark brown to black crystalline powder |
| Melting Point | 159-161 °C (decomposes)[1] |
| Solubility | Soluble in organic solvents like benzene, chloroform, and acetone; sparingly soluble in water. |
| Magnetic Properties | Paramagnetic[3] |
| Coordination Geometry | Octahedral, subject to Jahn-Teller distortion[4] |
| Electronic Configuration | High-spin d⁴[5] |
Synthesis of Manganese(III) Acetylacetonate
Several methods for the synthesis of Manganese(III) acetylacetonate have been reported. Below are two detailed experimental protocols: a traditional method and a more environmentally benign "green" synthesis route.
Traditional Synthesis Protocol
This common laboratory preparation involves the oxidation of a manganese(II) salt in the presence of acetylacetone (B45752).
Materials:
-
Manganese(II) chloride tetrahydrate (MnCl₂·4H₂O)
-
Sodium acetate (B1210297) trihydrate (NaOAc·3H₂O)
-
Acetylacetone (acacH)
-
Potassium permanganate (B83412) (KMnO₄)
-
Distilled water
Procedure:
-
In a 250 mL conical flask, dissolve 1.32 g of manganese(II) chloride tetrahydrate and 3.59 g of sodium acetate trihydrate in 50 mL of distilled water.
-
To this solution, add 5 mL of acetylacetone via pipette and introduce a magnetic stir bar.
-
While stirring, add a solution of 0.28 g of potassium permanganate in 15 mL of water dropwise.
-
Continue stirring for an additional 5 minutes after the complete addition of the potassium permanganate solution.
-
Prepare a solution of 3.59 g of sodium acetate trihydrate in 15 mL of water and add it in approximately 1 mL portions to the reaction mixture.
-
Heat the mixture to approximately 60°C for 10 minutes, then cool it in an ice bath.
-
Collect the dark crystalline product by filtration, wash with cold water, and dry.
Green Synthesis Protocol
This method avoids the use of manganese(II) salts and relies on the direct reaction of potassium permanganate with acetylacetone in an aqueous medium.[6]
Materials:
-
Potassium permanganate (KMnO₄)
-
Acetylacetone (acacH)
-
Distilled water
Procedure:
-
Dissolve 5 g of KMnO₄ in 50 mL of distilled water with continuous stirring in a water bath.[6]
-
Once the KMnO₄ is fully dissolved, add distilled acetylacetone to the solution with continuous stirring.[6]
-
A crystalline precipitate will be observed. Cool the entire mixture for 10 minutes to ensure complete crystal deposition.[6]
-
Filter the resulting dark, shiny crystals of Mn(acac)₃ and dry them under a vacuum over fused CaCl₂.[6] Optimal conversion (around 98%) can be achieved at a 7:1 molar ratio of acetylacetone to KMnO₄ at 75°C for 60 minutes.[6]
Applications in Research and Development
Manganese(III) acetylacetonate is a versatile reagent with numerous applications, primarily stemming from its role as a one-electron oxidant and a catalyst precursor.
Catalysis in Organic Synthesis
Mn(acac)₃ is a widely used catalyst and stoichiometric oxidant in a variety of organic transformations. Its catalytic activity often involves the facile redox cycling between the Mn(III) and Mn(II) states.[4]
-
Oxidation Reactions: It is an effective oxidant for a range of substrates, including phenols, β-dicarbonyl compounds, and thiols.[1][7] The oxidation of phenols can yield quinones, which are important intermediates in the synthesis of pharmaceuticals and dyes.[7]
-
Polymerization: Mn(acac)₃ can act as an initiator for radical polymerization reactions.[8] It has been successfully employed as an initiator in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, demonstrating its versatility in controlled polymer synthesis.[9]
-
Cross-Coupling Reactions: It can catalyze various cross-coupling reactions, which are fundamental in the construction of complex organic molecules.
Materials Science
The compound serves as a valuable precursor in the synthesis of advanced materials.
-
Nanoparticle Synthesis: It is used to produce manganese oxide nanoparticles, which have applications in battery technology and energy storage.[10]
-
Carbon Nanostructures: Mn(acac)₃ can be utilized as a precursor for the growth of carbon nanotubes and other carbon nanostructures through techniques like chemical vapor deposition (CVD).[7][11]
Relevance to Drug Development
While not a therapeutic agent itself, Manganese(III) acetylacetonate plays a significant role in the synthesis of pharmaceutical intermediates.[10] Its catalytic properties enable the efficient construction of molecular scaffolds and the introduction of functional groups that are crucial for the biological activity of drug candidates. Furthermore, manganese-based compounds are being explored as safer alternatives to gadolinium-based MRI contrast agents, and Mn(acac)₃ can serve as a precursor in the development of such agents.[12][13][14]
Experimental Workflows and Diagrams
To illustrate the practical application of Manganese(III) acetylacetonate, a logical workflow for its synthesis and subsequent use as a catalyst is presented below.
Caption: Synthesis and Catalytic Workflow of Mn(acac)₃.
The diagram above illustrates a typical workflow, starting with the synthesis of Manganese(III) acetylacetonate from common laboratory reagents. The synthesized product then serves as a catalyst in a representative organic oxidation reaction, highlighting its utility in chemical transformations relevant to pharmaceutical and materials synthesis.
Conclusion
Manganese(III) acetylacetonate is a cornerstone reagent for researchers and professionals in chemistry-related fields. Its well-defined properties, straightforward synthesis, and broad applicability as a catalyst and precursor make it an invaluable tool. For those in drug development, its primary utility lies in facilitating the synthesis of complex organic molecules and novel materials, rather than direct therapeutic intervention. The experimental protocols and data presented in this guide are intended to support its effective and safe implementation in various research and development endeavors.
References
- 1. Manganese(III) acetylacetonate technical grade 14284-89-0 [sigmaaldrich.com]
- 2. Manganese(III) acetylacetonate | C15H21MnO6 | CID 12567224 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Manganese(III)acetylacetonate | 14284-89-0 | Benchchem [benchchem.com]
- 5. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 6. Preparation of manganese (III) acetylacetonate nanoparticles via an environmentally benign route [academic.hep.com.cn]
- 7. Buy Manganese(III)acetylacetonate | 14284-89-0 [smolecule.com]
- 8. mdpi.com [mdpi.com]
- 9. Manganese(iii) acetylacetonate initiated RAFT polymerizations: an alternative and versatile RAFT initiator - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. nbinno.com [nbinno.com]
- 11. americanelements.com [americanelements.com]
- 12. Manganese-Based Contrast Agent Could Make MRI Safer - MRI - mobile.Medimaging.net [mobile.medimaging.net]
- 13. Manganese-Based Contrast Agents as Alternatives to Gadolinium: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Manganese-based MRI contrast agent may be safer alternative to gadolinium-based agents | EurekAlert! [eurekalert.org]
